Product packaging for Bicyclo[3.3.0]oct-2-ene(Cat. No.:CAS No. 5549-09-7)

Bicyclo[3.3.0]oct-2-ene

Cat. No.: B1218431
CAS No.: 5549-09-7
M. Wt: 108.18 g/mol
InChI Key: KEHFJHPSOFFXBO-UHFFFAOYSA-N
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Description

Bicyclo[3.3.0]oct-2-ene (CAS Registry Number: 930-99-4) is an organic compound with the molecular formula C8H12 and a molecular weight of 108.18 g/mol . This bicyclic hydrocarbon features a fused structure of two cyclopentene rings and is a valuable intermediate in synthetic organic chemistry. Its key research value lies in its role as a potent synthon, particularly in the construction of complex triquinane natural products . Triquinanes are a class of compounds with three fused five-membered rings that exhibit diverse and often bioactive structures. The cis-fused bicyclo[3.3.0]octane skeleton serves as a fundamental building block for these architecturally challenging molecules . The compound has a calculated density of 0.93 g/cm³ and a boiling point of approximately 138.3 °C at 760 mmHg . It is classified as a flammable liquid with a flash point near 18.5 °C, requiring careful handling . The gas-phase infrared spectrum and reaction thermochemistry data, such as a standard enthalpy of reaction (ΔrH°) of -112 ± 1 kJ/mol for its hydrogenation, are available for research and development purposes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B1218431 Bicyclo[3.3.0]oct-2-ene CAS No. 5549-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3a,4,6a-hexahydropentalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h1,3,7-8H,2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHFJHPSOFFXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC=CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80918790
Record name 1,2,3,3a,4,6a-Hexahydropentalene
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Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5549-09-7, 930-99-4
Record name Bicyclo[3.3.0]oct-2-ene
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Record name 1,2,3,3a,4,6a-Hexahydropentalene
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Record name 1,2,3,3a,4,6a-Hexahydropentalene
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Record name 1,2,3,3a,4,6a-hexahydropentalene
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Advanced Synthetic Methodologies for Bicyclo 3.3.0 Oct 2 Ene and Its Derivatives

Total Synthesis Approaches to the Core Bicyclo[3.3.0]oct-2-ene Framework

A variety of synthetic methods have been established to forge the fused five-membered ring system of bicyclo[3.3.0]octane. These approaches often focus on creating the core structure which can then be further functionalized to achieve the target molecule, this compound.

Cycloaddition Strategies (e.g., intramolecular Pauson–Khand reaction)

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for constructing cyclopentenones. wikipedia.orgillinois.edu The intramolecular version of this reaction is particularly effective for creating fused bicyclic systems like the bicyclo[3.3.0]octenone core. wikipedia.orgillinois.edu For instance, the reaction can be used to synthesize optically active bicyclo[3.3.0]octenone derivatives from readily available starting materials like dimethyl L-tartrate. rsc.orgrsc.org The stereoselectivity of the reaction is often high, providing a specific diastereomer as the major product. rsc.orgrsc.org

Another cycloaddition approach involves a concerted five-component reaction that utilizes double [3+2] cycloadditions with aspartic acid as a key component. researchgate.net This strategy provides a direct route to the bicyclo[3.3.0]octane skeleton. Additionally, intramolecular [3+2] cycloadditions of trans-2-allene-vinylcyclopropanes have been developed for synthesizing bicyclo[3.3.0]octane derivatives. researchgate.net

Cycloaddition StrategyKey ReactantsProduct TypeRef.
Intramolecular Pauson-KhandEnyne, Co₂(CO)₈Bicyclo[3.3.0]octenone rsc.orgrsc.org
Double [3+2] CycloadditionAspartic acid derivativeBicyclo[3.3.0]octane researchgate.net
Intramolecular [3+2] Cycloadditiontrans-2-Allene-vinylcyclopropaneBicyclo[3.3.0]octane derivative researchgate.net

Zirconocene-Mediated Cyclizations

Zirconocene (B1252598) derivatives are effective reagents for promoting the cyclization of non-conjugated dienes and enynes to form bicyclic systems. acs.orgacs.org The treatment of a diene with a zirconocene equivalent, such as that generated from zirconocene dichloride and n-butyllithium, leads to the formation of a zirconacyclopentane. This intermediate can then be further reacted, for example through carbonylation, to yield bicyclic enones. acs.org This methodology has been successfully applied to the construction of bicyclo[3.3.0]octane, bicyclo[4.3.0]nonane, and bicyclo[3.1.0]hexane skeletons. acs.org The reaction of 2-bromo α,ω-dienes with zirconocene dichloride and n-butyllithium results in the formation of carbo- and heterocyclic five-membered rings with adjacent methylene (B1212753) and methyl substituents. acs.org The mechanism is believed to involve reductive cyclization to a zirconacyclopentane followed by β-bromo elimination. acs.org

A notable aspect of zirconocene-mediated cyclizations is the influence of ligands on the stereochemical outcome of the reaction. acs.org The choice of ligands on the zirconium center can significantly affect the diastereoselectivity of the cyclization process. This method has been utilized in the synthesis of trans-fused bicyclo[3.3.0]octanone derivatives. thieme-connect.deresearchgate.net

Ring Expansion Reactions from Precursor Carbocycles

Ring expansion reactions provide a valuable pathway to the bicyclo[3.3.0]octane framework from smaller, more readily available carbocyclic precursors. umich.edu A common strategy involves the expansion of a four-membered ring within a bicyclo[3.2.0]heptane system. For example, subjecting 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes to hydrobromic acid in acetic acid induces a ring expansion to yield 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane with high stereoselectivity. umich.eduresearchgate.net This reaction is believed to proceed through a carbocation intermediate. The Tiffeneau-Demjanov ring expansion has also been employed to convert bicyclo[3.2.0]-2-hepten-6-one into a mixture of bicyclo[3.3.0]-2-octen-6-one and bicyclo[3.3.0]-2-octen-7-one. researchgate.netacs.org

Ring contraction can also be a viable, albeit less common, strategy. A benzilic acid-type rearrangement has been used to construct a trans-fused bicyclo[3.3.0]octane skeleton. rsc.org

Precursor SystemReagents/ConditionsProductRef.
6-(1-Methylethylidene)-bicyclo[3.2.0]heptaneHBr/HOAcBromo-dimethyl-bicyclo[3.3.0]octanes umich.eduresearchgate.net
Bicyclo[3.2.0]-2-hepten-6-oneTiffeneau-Demjanov conditionsBicyclo[3.3.0]-2-octenones researchgate.netacs.org
Substituted Cyclooctene (B146475) OxideOrganolithium/(-)-α-isosparteineBicyclo[3.3.0]octanol researchgate.net

Isomerization and Rearrangement Pathways in Synthesis

Isomerization and rearrangement reactions are key transformations in the synthesis of the bicyclo[3.3.0]octane ring system. The isomerization of cyclooctadienes to cis-bicyclo[3.3.0]oct-2-ene can be achieved under various conditions. acs.org For example, 1,5-cyclooctadiene (B75094) (1,5-COD) can undergo catalytic cycloisomerization to yield this compound. nsf.gov

Skeletal rearrangements also play a significant role. A notable example is the Michael-induced skeletal rearrangement of a bicyclo[3.3.1]nonane framework to a highly functionalized bicyclo[3.3.0]octane system. nih.gov This transformation proceeds through a cascade of reactions initiated by an intramolecular Michael addition. nih.gov Furthermore, the treatment of 1,6-dichloro-1,5-cyclooctadiene with concentrated sulfuric acid leads to the formation of bicyclo[3.3.0]-1(5)-octen-2-one in good yield. researchgate.net Ring-rearrangement metathesis (RRM) of functionalized bicyclo[2.2.1]heptene systems using a Grubbs catalyst in the presence of ethylene (B1197577) also provides an efficient route to bicyclo[3.3.0]octane derivatives. beilstein-journals.org

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure bicyclo[3.3.0]octane derivatives is of great importance due to their prevalence in chiral natural products. This has led to the development of various stereoselective methods.

Chiral Auxiliary and Catalytic Asymmetric Methodologies

Chiral auxiliaries are frequently employed to induce stereoselectivity in the synthesis of bicyclo[3.3.0]octane systems. researchgate.net For instance, the Schöllkopf chiral auxiliary can be used in combination with the intramolecular Pauson-Khand reaction to prepare rigidified bicyclic α-amino acids with the bicyclo[3.3.0]octane core. researchgate.net Another approach involves the use of chiral α-methylbenzylamine to resolve racemic precursors. Diastereomeric amides formed from the reaction of (±)-7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one with a chiral amine can be separated and then converted to enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones. researchgate.net

Catalytic asymmetric methods offer a more atom-economical approach to enantiopure bicyclo[3.3.0]octene derivatives. The Pauson-Khand reaction can be rendered asymmetric by using chiral ligands, such as BINAP, with the metal catalyst. wikipedia.org Chiral phosphoric acids have been shown to catalyze the enantioselective transannular formal (3+2) cycloaddition of hydrazones derived from cycloalkenones, yielding complex bicyclic adducts with high stereocontrol. researchgate.net Furthermore, chiral Lewis acid-activated catalysts can be used in enantioselective Diels-Alder reactions to generate precursors for ring-rearrangement metathesis, ultimately leading to chiral bicyclo[3.3.0]octene systems. beilstein-journals.org

MethodKey FeatureProduct TypeRef.
Chiral AuxiliarySchöllkopf auxiliary with Pauson-KhandBicyclic α-amino acid researchgate.net
Chiral Auxiliaryα-Methylbenzylamine for resolutionEnantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-one researchgate.net
Asymmetric CatalysisChiral ligands (e.g., BINAP) in Pauson-KhandEnantiopure Bicyclo[3.3.0]octenone wikipedia.org
Asymmetric CatalysisChiral phosphoric acidChiral bicyclic hydrazone adducts researchgate.net
Asymmetric CatalysisChiral Lewis acid in Diels-Alder/RRMChiral Bicyclo[3.3.0]octene beilstein-journals.org

Enzymatic Transformations in Stereocontrol

The demand for enantiomerically pure compounds has driven the adoption of biocatalysis in the synthesis of complex molecules. Enzymatic transformations offer exceptional levels of stereocontrol under mild reaction conditions. In the context of the bicyclo[3.3.0]octane framework, enzymes such as monooxygenases, dehydrogenases, and lipases have been employed to achieve high enantioselectivity.

Baeyer-Villiger monooxygenases (BVMOs) are particularly valuable for synthesizing chiral lactones from cyclic ketones. For instance, the enzymatic oxidation of bicyclo[3.2.0]hept-2-en-6-one using whole E. coli cells expressing recombinant BVMOs yields regioisomeric lactones, 2-oxabicyclo[3.3.0]oct-6-en-3-one and 3-oxabicyclo[3.3.0]oct-6-en-2-one. jmb.or.kr These lactones are valuable intermediates for prostaglandins (B1171923) and nucleosides. jmb.or.kr While some microbial Baeyer-Villiger reactions exhibit high enantioselectivity, they can be limited by low yields. kirj.ee

Alcohol dehydrogenases (ADHs) have also been utilized for the stereoselective reduction of ketones within this bicyclic system. The ADH from Thermoanaerobium brockii (TBADH) has shown high Re-facial selectivity in the reduction of bulky bicyclic ketones, including bicyclo[3.3.0]oct-2-en-8-one, furnishing chiral alcohols with high optical purity. nih.govmdpi.comresearchgate.net Furthermore, lipases have been used for the enzymatic hydrolysis of precursors like 2,6-diacetoxybicyclo[3.3.0]octane derivatives, providing another route to chiral intermediates. tandfonline.com

Enzyme TypeSubstrateProduct(s)Key FindingReference
Baeyer-Villiger Monooxygenase (BVMO)Bicyclo[3.2.0]hept-2-en-6-one2-Oxabicyclo[3.3.0]oct-6-en-3-one / 3-Oxabicyclo[3.3.0]oct-6-en-2-oneRecombinant enzymes provide access to key chiral lactone intermediates. jmb.or.kr
Alcohol Dehydrogenase (ADH)Bicyclo[3.3.0]oct-2-en-8-oneChiral Bicyclo[3.3.0]oct-2-en-8-olTBADH shows high stereoselectivity for bulky bicyclic ketones. nih.govmdpi.com
Lipase2,6-Diacetoxybicyclo[3.3.0]octane derivativeChiral hydroxy-acetate derivativeEnzymatic hydrolysis provides a pathway for kinetic resolution. tandfonline.com

Functionalization Strategies for the this compound Scaffold

Creating diverse derivatives from the basic this compound skeleton requires robust and selective functionalization strategies. Key approaches target either the olefinic double bond or involve the direct introduction of heteroatoms like oxygen and halogens onto the carbocyclic frame.

Selective Olefin Functionalization

The double bond in this compound and its analogues is a prime site for introducing chemical complexity. Ring-Rearrangement Metathesis (RRM) has emerged as a powerful strategy, converting strained bicyclo[2.2.1]heptene systems into less strained cis-fused bicyclo[3.3.0]octene derivatives in a one-pot operation driven by the release of ring strain. beilstein-journals.org For example, functionalized norbornenyl systems can be treated with a Grubbs catalyst in the presence of ethylene to generate various substituted bicyclo[3.3.0]octenes with high regioselectivity. beilstein-journals.org

Classical reactions such as hydroboration and oxymercuration are also effective for the regio- and stereoselective functionalization of the olefin. capes.gov.br In derivatives like 2-oxabicyclo[3.3.0]oct-6-en-3-one (a relative of the parent scaffold), functionalization of the double bond can be directed to either the C6 or C7 position. kirj.ee Epoxidation followed by further reaction or hydroboration-oxidation can yield regioisomeric ketones, demonstrating precise control over the site of functionalization. kirj.ee

Reaction TypeReagentsSubstrate TypeProduct TypeReference
Ring-Rearrangement Metathesis (RRM)Grubbs Catalyst, EthyleneBicyclo[2.2.1]heptene derivativecis-Fused Bicyclo[3.3.0]octene derivative beilstein-journals.org
Hydroboration-OxidationBH3 complex, H2O2/NaOHBicyclo[3.3.0]octenone derivativeRegioisomeric Bicyclo[3.3.0]octanone kirj.eecapes.gov.br
Oxymercuration-ReductionHg(OAc)2, NaBH4Bicyclo[3.3.0]octenone derivativeBicyclo[3.3.0]octanol capes.gov.br
Epoxidationm-CPBA2-Oxabicyclo[3.3.0]oct-6-en-3-oneEpoxidized lactone kirj.ee

Introduction of Oxygenated and Halogenated Moieties

The direct incorporation of oxygen and halogen atoms is fundamental to building complex bicyclo[3.3.0]octane derivatives. Oxygenated moieties are often introduced through the functionalization of an existing double bond or by rearrangement of precursors. The hydroboration-oxidation of 2-oxabicyclo[3.3.0]oct-6-en-3-one, for example, yields a mixture of hydroxylated lactones, which can then be oxidized to the corresponding ketones, 2-oxabicyclo[3.3.0]octan-6-one and 2-oxabicyclo[3.3.0]octan-7-one. kirj.ee Another approach involves the enantioselective rearrangement of achiral cyclooctene oxides using chiral organolithium bases to produce functionalized bicyclo[3.3.0]octan-2-ols in good yields and high enantiomeric excess. ox.ac.uk

Halogenated derivatives can be synthesized via unique ring expansion reactions. Treatment of 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes with hydrobromic acid in acetic acid induces a ring expansion to afford a mixture of 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane. arkat-usa.orgresearchgate.net This method provides direct access to brominated bicyclo[3.3.0]octane skeletons. Other examples include the formation of an exo-8-bromo-3-hydroxy-4,4-dimethyl-cis-bicyclo[3.3.0]oct-2-ene derivative through homoconjugate addition and subsequent trapping. cdnsciencepub.com

Functional GroupMethodStarting MaterialProductReference
Oxygen (Ketone)Hydroboration-Oxidation2-Oxabicyclo[3.3.0]oct-6-en-3-one2-Oxabicyclo[3.3.0]octan-6-one kirj.ee
Oxygen (Alcohol)Epoxide RearrangementSubstituted Cyclooctene OxideFunctionalized Bicyclo[3.3.0]octan-2-ol ox.ac.uk
Halogen (Bromine)Acid-catalyzed Ring Expansion6-(1-methylethylidene)-bicyclo[3.2.0]heptane2-Bromo-3,3-dimethylbicyclo[3.3.0]octane arkat-usa.orgresearchgate.net

Mechanistic Investigations of Novel Synthetic Routes

Understanding the reaction mechanisms of novel synthetic pathways is critical for optimizing conditions and expanding their scope. Several new routes to the bicyclo[3.3.0]octane skeleton have been subjected to mechanistic scrutiny.

One such route is the transannular SmI₂-mediated ketone-olefin cyclization . This reaction proceeds via a ketyl radical intermediate formed by the single-electron transfer from samarium(II) iodide to a cyclooctanone (B32682) derivative containing an olefin. This radical then adds to the intramolecular double bond to forge the new carbon-carbon bond, creating the bicyclic system. nih.gov Mechanistic studies revealed that a dimerization side-reaction could be completely suppressed by using thiophenol as a radical scavenger. nih.gov

Palladium-catalyzed cycloalkenylations provide another efficient entry to the bicyclo[3.3.0]octane ring system. researchgate.net Investigations into this transformation have shown that when stoichiometric amounts of palladium(II) acetate (B1210297) are used, the process can be hampered by low yields, likely due to the formation of inactive palladium(0) species through reductive elimination. researchgate.net The development of catalytic variants has been crucial to overcoming this limitation.

A stereoselective, acid-catalyzed ring expansion of isopropylidenecyclobutane derivatives has been shown to produce halogenated bicyclo[3.3.0]octanes. arkat-usa.orgresearchgate.net The proposed mechanism involves the initial protonation of the exocyclic double bond to form a tertiary carbocation. This is followed by a Wagner-Meerwein-type rearrangement where a C-C bond from the four-membered ring migrates, expanding it to a five-membered ring and yielding the bicyclo[3.3.0]octane skeleton. The reaction's outcome is highly dependent on solvent polarity; polar solvents favor the ring expansion, while less polar solvents lead to simple addition of HBr across the double bond. researchgate.net

The Pauson-Khand reaction , an intramolecular [2+2+1] cycloaddition of an enyne with carbon monoxide, is a powerful method for constructing bicyclo[3.3.0]octenone derivatives. nih.govrsc.org The reaction is typically mediated by dicobalt octacarbonyl and proceeds through a cobalt-alkyne complex. Subsequent steps involve insertion of the alkene and carbon monoxide to form the fused, five-membered ring containing the ketone. Studies have focused on controlling the stereoselectivity of this reaction, particularly when using chiral enyne precursors, to produce optically active bicyclo[3.3.0]octenones. rsc.org

Chemical Transformations and Reactivity Profiles of Bicyclo 3.3.0 Oct 2 Ene

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

The double bond in bicyclo[3.3.0]oct-2-ene is susceptible to addition reactions, reacting with both electrophiles and nucleophiles under appropriate conditions. The cis-fusion of the rings influences the stereochemical outcome of these additions.

Electrophilic addition proceeds via the formation of an intermediate species, which is then attacked by a nucleophile. For instance, the reaction of cis-fused this compound with phenylselenenyl chloride results in the formation of two primary regioisomers. thieme-connect.de The reaction likely proceeds through an intermediate episelenonium ion, which is then opened by the chloride ion. thieme-connect.de

The this compound skeleton can also undergo nucleophilic additions, particularly when activated by adjacent functional groups. In a synthetic route towards carbacyclin (B161070), a key step involves the 1,4-addition of a cyanide ion (CN-) to a this compound derivative. jst.go.jp

Interactive Table: Addition Reactions of this compound Derivatives
Reaction TypeReagentSubstrateProduct(s)Source
Electrophilic AdditionPhenylselenenyl chloride (C6H5SeCl)cis-Bicyclo[3.3.0]oct-2-eneMixture of two regioisomeric chloro(phenylseleno)bicyclo[3.3.0]octanes thieme-connect.de
Nucleophilic Addition (1,4-Addition)Cyanide ion (CN-)3-acetylthis compound skeletonCyano-substituted bicyclo[3.3.0]octane jst.go.jp

Rearrangement Reactions and Skeletal Modifications

The bicyclo[3.3.0]octane framework can be synthesized through skeletal rearrangements of other bicyclic systems. These reactions often exploit strain release or are driven by thermal and catalytic conditions to achieve the stable cis-fused pentalane structure.

Thermal rearrangements are a notable route. For example, heating 2,5-bis(dicyanomethylene)bicyclo[4.2.0]octa-3,7-diene at 200 °C in o-dichlorobenzene yields 2,6-bis(dicyanomethylene)bicyclo[3.3.0]octa-3,7-diene as the sole isolable product. oup.com Similarly, the thermal reaction of 2,5-bis(dicyanomethylene)bicyclo[4.2.0]octa-7-ene at a lower temperature (110 °C) produces 2,6-bis(dicyanomethylene)bicyclo[3.3.0]octa-1(5)-ene as one of the major products. oup.com

Carbene-mediated rearrangements also provide access to this skeleton. The decomposition of a carbene precursor, bicyclo[3.2.1]oct-6-en-8-ylidene, leads to bicyclo[3.3.0]octa-1,3-diene as the major product through an alkyl shift. uni-giessen.de

Interactive Table: Formation of Bicyclo[3.3.0]octane Skeleton via Rearrangement
Starting MaterialConditionsProductSource
2,5-Bis(dicyanomethylene)bicyclo[4.2.0]octa-3,7-diene200 °C, o-dichlorobenzene2,6-Bis(dicyanomethylene)bicyclo[3.3.0]octa-3,7-diene oup.com
2,5-Bis(dicyanomethylene)bicyclo[4.2.0]oct-7-ene110 °C, toluene2,6-Bis(dicyanomethylene)bicyclo[3.3.0]octa-1(5)-ene oup.com
Bicyclo[3.2.1]oct-6-en-8-ylidene (carbene)Photochemical/Thermal decompositionBicyclo[3.3.0]octa-1,3-diene uni-giessen.de

Catalytic Reactivity and Metal-Mediated Transformations

Transition metal catalysis is a powerful method for constructing the bicyclo[3.3.0]octane skeleton with high efficiency and stereoselectivity. researchgate.net Various metals, including palladium, rhodium, and cobalt, are employed to mediate cycloaddition and cyclization reactions.

Palladium-catalyzed intramolecular [3+2] cycloadditions of 1,7-dienes have been shown to produce the cis-fused bicyclo[3.3.0]octane framework. acs.org Another significant metal-mediated route is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. beilstein-journals.org The intramolecular Pauson-Khand reaction is a highly effective method for building bicyclo[3.3.0]oct-1-en-3-one derivatives. beilstein-journals.org Rhodium catalysts are also instrumental, with Rh(I)-catalyzed intramolecular [2+2+1] cycloadditions of allenenes being developed to construct related bicyclic systems. beilstein-journals.org

Interactive Table: Metal-Mediated Synthesis of Bicyclo[3.3.0]octane Derivatives
Catalyst/MediatorReaction TypeReactantsProduct SkeletonSource
Palladium ComplexIntramolecular [3+2] Cycloaddition1,7-dienescis-Bicyclo[3.3.0]octane acs.org
Co2(CO)8Intramolecular Pauson-Khand ReactionEnynesBicyclo[3.3.0]octenone beilstein-journals.org
Rhodium(I) ComplexIntramolecular [2+2+1] CycloadditionAllenenesBicyclo[4.3.0]nonenone (related) beilstein-journals.org

Oxidative and Reductive Transformations

The this compound core can undergo a variety of oxidative and reductive transformations, allowing for the introduction of new functional groups or saturation of the double bond.

Oxidative Transformations: Oxidative cleavage of the double bond in bicyclo[3.3.0]octene derivatives can be used to form larger ring structures. For example, bicyclo[3.3.0]oct-7-en-1-one can be converted into cyclo-octane-1,5-dione derivatives through oxidative cleavage of the central double bond. rsc.org The double bond of the related Grieco lactone ((–)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one) can be functionalized via hydroboration and subsequent oxidation to yield regioisomeric ketones. kirj.ee

Reductive Transformations: Reduction of the alkene moiety is a common transformation. Catalytic hydrogenation of dimethyl cis-bicyclo[3.3.0]oct-2-ene-2,3-dicarboxylate leads to the corresponding saturated cis-bicyclo[3.3.0]octane derivative. grafiati.com Biocatalytic reductions are also effective. The ketone group in (rac)-bicyclo[3.3.0]oct-2-en-8-one can be reduced with high facial selectivity using alcohol dehydrogenase from Thermoanaerobacter brockii (TBADH). mdpi.com

Interactive Table: Oxidative and Reductive Transformations
TransformationSubstrateReagents/ConditionsProductSource
Oxidative CleavageBicyclo[3.3.0]oct-7-en-1-oneNot specifiedCyclo-octane-1,5-dione derivative rsc.org
Oxidation(–)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one1. Hydroboration 2. OxidationRegioisomeric bicyclo[3.3.0]octanones kirj.ee
Catalytic HydrogenationDimethyl cis-bicyclo[3.3.0]oct-2-ene-2,3-dicarboxylateH2, CatalystDimethyl cis-bicyclo[3.3.0]octane-2,3-dicarboxylate grafiati.com
Bioreduction(rac)-Bicyclo[3.3.0]oct-2-en-8-oneTBADH (Alcohol Dehydrogenase)Corresponding alcohol mdpi.com

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound and its derivatives provides pathways to unique molecular architectures and offers insights into their electronic properties.

Photochemical Reactivity: The bicyclo[3.3.0]octane skeleton can be accessed via photochemical rearrangements. Triplet-sensitized irradiation of certain bridged bicyclo[2.2.2]octenones leads stereoselectively to the formation of bicyclo[3.3.0]octanoid structures. acs.org This transformation proceeds through a modulation of reactivity in the excited states. acs.org In contrast, some derivatives show notable stability; attempts to photochemically transform bicyclo[3.3.0]octan-3-one derivatives into tricyclic compounds have been reported as unsuccessful, highlighting the influence of substitution on reactivity. cdnsciencepub.com

Electrochemical Reactivity: The electrochemical properties of bicyclo[3.3.0]octane derivatives have been investigated. A study on 2-oxa-bicyclo[3.3.0]octa-4,8-diene-3,6-dione, a related compound, using cyclic voltammetry revealed two reversible reduction waves at peak potentials of -0.70 V and -1.40 V vs. SCE. researchgate.net These chemically reversible reductions correspond to the stable formation of the radical anion and dianion, respectively. researchgate.net Furthermore, electrochemical methods can be employed in synthetic transformations; for instance, an electrochemical reaction can serve as a chemisorbed hydrogen carrier in the cis-hydrogenation of a this compound derivative. grafiati.com

Table of Compounds

Computational and Theoretical Investigations of Bicyclo 3.3.0 Oct 2 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule, which in turn govern its reactivity. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

For Bicyclo[3.3.0]oct-2-ene, key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

While specific, in-depth research articles detailing the electronic structure and reactivity parameters for this compound are not readily found, general properties have been computed and are available in chemical databases. These provide a foundational understanding of the molecule's characteristics.

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C₈H₁₂ PubChem nih.gov
Molecular Weight 108.18 g/mol PubChem nih.gov
XLogP3-AA 2.8 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 0 PubChem nih.gov
Rotatable Bond Count 0 PubChem nih.gov

Note: These properties are computationally generated and sourced from the PubChem database.

Reactivity predictions can be further refined by calculating a molecule's electrostatic potential map, which visualizes electron-rich and electron-poor regions, indicating likely sites for electrophilic or nucleophilic attack.

Conformational Analysis and Energetics of this compound

The bicyclo[3.3.0]octane framework is composed of two fused five-membered rings. The fusion of these rings can be either cis or trans. Computational studies, particularly on the parent bicyclo[3.3.0]octane and its ketone derivatives, have definitively established the energetic preference for the cis-fused conformation.

Theoretical calculations have shown that the cis-fused bicyclo[3.3.0]octane skeleton is significantly more stable than the highly strained trans-fused isomer. This preference is substantial, with energy differences reported to be around 7–8 kcal/mol. thieme-connect.de This large energy gap indicates that this compound will exist almost exclusively in the cis-fused form under normal conditions.

Table 2: Calculated Energy Difference in Bicyclo[3.3.0]octane Skeletons

Ring Fusion Relative Energy (kcal/mol) Stability
cis 0 (Reference) Highly Preferred
trans ~7-8 Highly Unfavorable

Source: Based on data for bicyclo[3.3.0]octanones. thieme-connect.de

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Unlike quantum calculations that focus on static electronic structure, MD simulations provide a view of molecular motion and conformational changes, as well as interactions between molecules.

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: By simulating the molecule's movement over nanoseconds, researchers can observe transitions between different puckered conformations of the rings and identify the most populated states.

Analyze Solvent Effects: Placing the molecule in a simulated box of solvent (like water or an organic solvent) allows for the study of how intermolecular interactions with the solvent affect its structure and dynamics.

Study Intermolecular Interactions: MD simulations can model the interaction of this compound with other molecules, which is crucial for understanding its behavior in mixtures or as a potential reactant or ligand.

Currently, there are no specific, published molecular dynamics studies focused solely on this compound. However, this technique remains a powerful, albeit computationally intensive, tool for gaining deeper insights into its dynamic behavior and interactions.

Spectroscopic Analysis through Computational Modeling (e.g., vibrational spectra prediction)

Computational modeling is a vital tool for interpreting and predicting experimental spectra. By calculating properties like vibrational frequencies or nuclear magnetic shielding, theoretical spectra can be generated that aid in the analysis of experimental data from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

For this compound, DFT calculations can be used to compute its harmonic vibrational frequencies. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C double bond stretching, or complex skeletal puckering motions. The predicted IR and Raman intensities help in assigning the peaks observed in experimental spectra.

While the NIST Chemistry WebBook lists experimental IR and mass spectra for cis-Bicyclo[3.3.0]oct-2-ene, detailed computational studies that predict and assign these vibrational modes are not prominent in the literature. nist.gov However, extensive work on the related bicyclo[3.3.0]oct-1,5-ene demonstrates the power of this approach. univ-smb.fracs.org In that case, ab initio calculations were used to predict the vibrational spectra for different conformations, which showed that the cis C₂v conformation was the lowest energy form and allowed for detailed analysis of its IR and Raman spectra. univ-smb.fracs.org A similar computational approach would be necessary to fully assign the experimental spectrum of this compound.

Role of Bicyclo 3.3.0 Oct 2 Ene in Advanced Chemical Applications

Monomer in Ring-Opening Metathesis Polymerization (ROMP) and Derivative Polymerizations

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the release of ring strain in cyclic olefin monomers. nih.govacs.org While highly strained monomers like norbornenes and cyclobutenes readily undergo ROMP, the direct polymerization of the less-strained bicyclo[3.3.0]oct-2-ene is less common. nih.gov However, the bicyclo[3.3.0]octene framework is a significant product in a related, more complex process known as Ring-Rearrangement Metathesis (RRM).

RRM is a tandem reaction sequence, typically involving a ring-opening metathesis (ROM) followed by a ring-closing metathesis (RCM), that transforms one cyclic structure into another. beilstein-journals.org This methodology has proven particularly effective for converting highly strained bicyclo[2.2.1]heptene (norbornene) systems into the thermodynamically more stable, fused bicyclo[3.3.0]octene core. beilstein-journals.org The release of significant ring strain from the starting material provides the thermodynamic driving force for the transformation. beilstein-journals.org This strategic rearrangement delivers complex bicyclo[3.3.0]octene derivatives that would be challenging to assemble through conventional methods. beilstein-journals.org

Research has demonstrated the utility of RRM in generating a variety of functionalized cis-fused bicyclo[3.3.0]octene derivatives. beilstein-journals.org The process is typically initiated by a ruthenium-based catalyst, such as a Grubbs catalyst, in the presence of ethylene (B1197577). beilstein-journals.org

Table 1: Examples of Bicyclo[3.3.0]octene Synthesis via Ring-Rearrangement Metathesis (RRM)

Starting Material (Norbornenyl Derivative) Catalyst Product (Bicyclo[3.3.0]octene Derivative) Reference
Functionalized Bicyclo[2.2.1]heptene System 107 Grubbs First Generation Catalyst (1) Bicyclo[3.3.0]octene Ring System 108b beilstein-journals.org
Norbornenyl Derivative 219 Grubbs Second Generation Catalyst (2) Bicyclo[3.3.0]octene Derivative 220 beilstein-journals.org
Norbornenyl Derivative 221 Grubbs Second Generation Catalyst (2) Bicyclo[3.3.0]octene Derivative 222 beilstein-journals.org
Norbornenyl Derivative 223 Grubbs Second Generation Catalyst (2) Bicyclo[3.3.0]octene Derivative 224 beilstein-journals.org

Precursor for Complex Organic Molecules and Natural Product Analogues

The bicyclo[3.3.0]octane skeleton is a core structural unit in numerous biologically active natural products and complex organic molecules. beilstein-journals.orgresearchgate.net Consequently, functionalized derivatives of this compound are highly sought-after precursors and key intermediates in total synthesis. rsc.org The rigid, well-defined three-dimensional structure of the bicyclic system allows for precise stereochemical control during the construction of intricate molecular targets.

A significant application is in the synthesis of prostaglandin (B15479496) analogues. rsc.org Researchers have designed and synthesized novel β-ketophosphonates containing the bicyclo[3.3.0]octene scaffold. nih.govmdpi.com These intermediates are used to introduce a bulky ω-side chain onto the prostaglandin core, which is expected to hinder the enzymatic oxidation of the 15α-OH group, a primary pathway for prostaglandin inactivation in vivo. nih.govmdpi.com

The framework is also central to the synthesis of several sesquiterpenes. For instance, a synthetic approach to the antitumor agent quadrone (B1207567) was designed based on an intramolecular Michael reaction starting from a C-6 substituted bicyclo[3.3.0]oct-1(2)-en-3-one. rsc.orgrsc.org Although this specific intramolecular approach was unsuccessful, a related strategy using a bromo ketone derivative of the bicyclo[3.3.0]octane system successfully produced the tricyclic core of quadrone. rsc.org Furthermore, derivatives like 7-endo-t-butyldimethylsilyloxy-bicyclo[3.3.0]oct-8-en-2-one are considered valuable intermediates for the total synthesis of the antitumor coriolin (B1246448) family. mdpi.com

Table 2: Bicyclo[3.3.0]octane Derivatives as Precursors in Synthesis

Target Molecule/Class Bicyclo[3.3.0]octane Precursor Synthetic Goal References
Prostaglandin Analogues β-Ketophosphonates with a bicyclo[3.3.0]octene scaffold Introduce a bulky ω-side chain to reduce enzymatic inactivation. nih.govmdpi.commdpi.com
Quadrone (Antitumor) C-6 substituted bicyclo[3.3.0]oct-1(2)-en-3-one Serve as a foundation for intramolecular reactions to build the target's tricyclic system. rsc.orgrsc.org
Coriolin Family (Antitumor) 7-endo-t-Butyldimethylsilyloxy-bicyclo[3.3.0]oct-8-en-2-one Act as a key synthetic intermediate for the sesquiterpenoid family. mdpi.com
(-)-Isoiridomyrmecin Dimethyl 3,7-dihydroxy-cis-bicyclo[3.3.0]octa-2,6-diene-2,6-dicarboxylate Serve as a C2-symmetric chiral building block for asymmetric synthesis. jst.go.jp

Development of New Synthetic Reagents and Methodologies

The importance of the bicyclo[3.3.0]octane framework has spurred the development of novel and efficient synthetic methods to construct this ring system. These modern methodologies often provide access to functionalized and enantiomerically pure derivatives that are valuable as chiral building blocks. nih.govacs.org

One innovative approach is a copper-catalyzed transannular ring-closing reaction. acs.orgacs.org This method provides a straightforward pathway to synthesize bicyclo[3.3.0]octenones with high diastereoselectivity from easily prepared eight-membered ring substrates. acs.orgnih.gov Mechanistic studies suggest the reaction may proceed through a chlorination followed by a Kornblum reaction. acs.orgacs.org The procedure is attractive due to its use of readily accessible starting materials and its tolerance for a wide range of functional groups. acs.org

Significant progress has also been made in creating chiral building blocks. A Ti(II)-mediated tandem cyclization of an acyclic enynoate was developed to produce a 7-(tert-butyldimethylsilyloxy)-2-trimethylsilylbicyclo[3.3.0]oct-1-en-3-one diastereoselectively. acs.org This product serves as a versatile chiral intermediate for a variety of compounds containing the bicyclo[3.3.0]octane framework. acs.org Another strategy involves the diastereomeric resolution-selective deprotection of an achiral Cs-symmetric bicyclo[3.3.0]octane-2,8-dione to yield enantiomerically pure derivatives. nih.govdeepdyve.com Additionally, rhodium-catalyzed intramolecular C-H insertion reactions have been employed to form the bicyclo[3.3.0]octane ring system from specifically designed diazoesters. thieme-connect.com

Table 3: Modern Synthetic Methodologies for the Bicyclo[3.3.0]octane Core

Methodology Key Reagents/Catalyst Starting Material Type Product Type Key Feature References
Transannular Ring-Closing CuCl / HCl Eight-membered ring substrates Bicyclo[3.3.0]octenones High diastereoselectivity, good functional group tolerance. acs.orgacs.orgnih.gov
Tandem Cyclization Ti(II) species Acyclic (E)-enynoate Chiral bicyclo[3.3.0]oct-1-en-3-one Creates a versatile chiral building block. acs.org
C-H Insertion Reaction Rh₂(S-DOSP)₄ Chiral-auxiliary-containing diazoester Optically active bicyclo[3.3.0]octane Desymmetric C-H insertion to create the bicyclic system. thieme-connect.com
Diastereomeric Resolution N/A (Selective Deprotection) Achiral Cs-symmetric bicyclo[3.3.0]octane-2,8-dione Enantiomerically pure bicyclo[3.3.0]octane derivatives Provides access to chiral building blocks from an achiral precursor. nih.govdeepdyve.com

Strategic Building Block for Diverse Polycyclic Architectures

Beyond being a precursor to specific natural products, the this compound scaffold is a fundamental building block for constructing a wide array of diverse and complex polycyclic architectures. researchgate.net Its defined stereochemistry and reactivity allow it to serve as a reliable platform for subsequent annulation and cyclization reactions.

The use of Ring-Rearrangement Metathesis (RRM) to convert norbornene derivatives into bicyclo[3.3.0]octene systems is a prime example of its strategic importance. beilstein-journals.org In this context, the bicyclo[3.3.0]octene is not the final target but an essential, stable intermediate on the path to more elaborate structures. This strategy has been used to access fused tricyclic systems and other polycyclic compounds. beilstein-journals.org

Furthermore, the bicyclo[3.3.0]octenone core can be elaborated to form additional rings. In an approach toward the antitumor agent quadrone, a tricyclic dione (B5365651) containing the complete carbocyclic ring system of the natural product was successfully synthesized via a smooth intramolecular alkylation starting from a bromo ketone derivative of the bicyclo[3.3.0]octane system. rsc.org This demonstrates how the pre-formed bicyclic unit facilitates the stereocontrolled formation of subsequent rings. The development of methods to produce these units in enantiomerically pure form further enhances their power as strategic building blocks in asymmetric total synthesis. nih.govacs.org

Future Perspectives and Emerging Research Avenues

Innovations in Green Synthetic Chemistry for Bicyclo[3.3.0]oct-2-ene

The principles of green chemistry are increasingly influencing the synthetic strategies for constructing the this compound skeleton. A key objective is the development of atom-economical reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste. jocpr.com Future innovations are expected to focus on the following areas:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single operation to form a complex product, are inherently efficient and environmentally friendly. researchgate.net The development of novel MCRs that generate the this compound core or its derivatives will be a significant step forward in sustainable synthesis. researchgate.net

Ring-Rearrangement Metathesis (RRM): RRM has emerged as a powerful tool for the synthesis of complex cyclic and bicyclic systems, including bicyclo[3.3.0]octene derivatives. beilstein-journals.orgbeilstein-journals.org This method is considered an atom-economic process that allows for the formation of multiple bonds in a one-pot operation. beilstein-journals.org Future research will likely explore new catalyst systems and substrates to broaden the scope and efficiency of RRM in accessing functionalized bicyclo[3.3.0]oct-2-enes.

Photoinduced Cyclizations: Light-mediated reactions offer a green alternative to traditional thermal methods. Photoinduced cyclization of acylsilanes bearing a boronate moiety has been shown to be an effective strategy for constructing highly strained trans-fused bicyclo[3.3.0]octane skeletons. acs.org Further exploration of photochemical methods for the synthesis of the this compound ring system is a promising avenue for sustainable chemistry.

Green Synthesis StrategyKey AdvantagesPotential for this compound Synthesis
Multicomponent ReactionsHigh atom economy, operational simplicity, reduced wasteDirect construction of the bicyclic core from simple precursors.
Ring-Rearrangement MetathesisHigh atom economy, formation of multiple bonds in one potEfficient access to complex and functionalized derivatives. beilstein-journals.orgbeilstein-journals.org
Photoinduced CyclizationsUse of light as a renewable energy source, mild reaction conditionsSynthesis of strained and unique bicyclo[3.3.0]octane systems. acs.org

Exploration of Novel Catalytic Systems for Functionalization

The development of new catalytic systems is crucial for the selective and efficient functionalization of the this compound scaffold. Future research will likely concentrate on both metal-based and organocatalytic approaches to achieve high levels of stereocontrol.

Asymmetric Catalysis: Achieving enantioselective synthesis is a major goal in modern organic chemistry. The development of asymmetric organocatalytic quadruple cascades has been shown to produce tetraaryl-substituted 2-azabicyclo[3.3.0]octadienones with high diastereoselectivity and enantioselectivity. nih.gov Future work will likely expand the range of organocatalysts and reaction types applicable to the this compound system.

Transition Metal Catalysis: Transition metals play a significant role in the synthesis and functionalization of bicyclic compounds. For instance, the Pauson-Khand reaction is a key step in the synthesis of enantiomerically pure bicyclo[3.3.0]oct-1-en-3-ones. nih.gov The exploration of new transition metal catalysts, including those based on rhodium and palladium, will continue to provide novel pathways for the construction and derivatization of the this compound core. researchgate.net

Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to catalysis. The use of alcohol dehydrogenases, for example, has been demonstrated in the stereoselective reduction of bicyclo[3.3.0]oct-2-en-8-one. rsc.orgmdpi.com The application of a wider range of enzymes and microorganisms for the synthesis and modification of chiral bicyclo[3.3.0]octane derivatives is a growing area of interest. jst.go.jp

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational modeling will play a pivotal role in several areas:

Reaction Mechanism and Stereoselectivity: Density Functional Theory (DFT) and other quantum mechanical methods are being used to investigate the electronic structure, thermodynamic properties, and reaction mechanisms of bicyclo[3.3.0]octane derivatives. researchgate.net These studies can provide valuable insights into the origins of stereoselectivity in reactions involving this framework, aiding in the rational design of more selective synthetic routes.

Predicting Molecular Properties: Computational models can be used to predict a wide range of physical and chemical properties of this compound and its derivatives. chemeo.com This includes thermodynamic data such as enthalpy of formation and Gibbs free energy, which are crucial for understanding the stability and reactivity of these compounds. chemeo.com

Drug Discovery and Design: In silico methods are increasingly used in medicinal chemistry to predict the ADME (absorption, distribution, metabolism, and excretion) properties of potential drug candidates. researchgate.net Computational screening of this compound derivatives can help to identify compounds with favorable pharmacological profiles, accelerating the drug discovery process.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, understanding stereoselectivity, and predicting thermodynamic properties. researchgate.net
Quantum Mechanics (QM)Calculation of electronic structure and molecular properties.
In silico ADME predictionScreening of derivatives for drug-like properties in medicinal chemistry. researchgate.net

Interdisciplinary Applications in Chemical Sciences

The unique structural features of this compound make it a valuable building block for a wide range of applications across different areas of chemical science.

Natural Product Synthesis: The bicyclo[3.3.0]octane skeleton is a common motif in many biologically active natural products. researchgate.net this compound and its derivatives serve as key intermediates in the total synthesis of these complex molecules, such as cedranoid sesquiterpenes. rsc.orgcdnsciencepub.com

Medicinal Chemistry: Derivatives of the bicyclo[3.3.0]octane framework have shown promise as pharmacologically active agents. For example, 2-azabicyclo[3.3.0]octane derivatives have been synthesized and evaluated as potential neuroactive compounds. scielo.br The rigid bicyclic structure can be advantageous for designing molecules that interact with specific biological targets.

Materials Science: While less explored, the rigid and well-defined three-dimensional structure of this compound suggests potential applications in materials science. For instance, its derivatives could be used as monomers for the synthesis of novel polymers with specific physical and chemical properties. The distinct chemical properties of substituted bicyclo[3.3.0]octanes could be leveraged in the design of new materials. lookchem.com

Q & A

Q. What open-science practices enhance the accessibility of this compound research data?

  • Methodological Answer :
  • Deposit raw NMR spectra, crystallographic files (.cif), and computational input/output files in repositories like Zenodo or Figshare.
  • Annotate datasets with metadata compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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